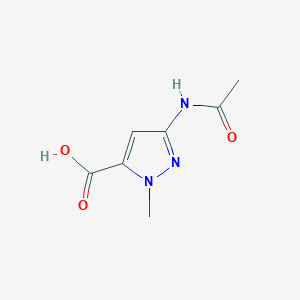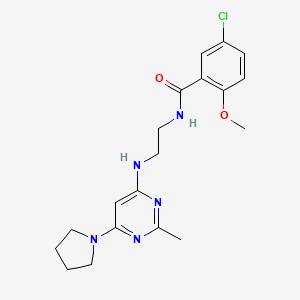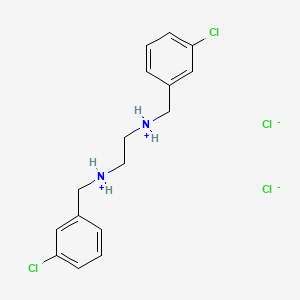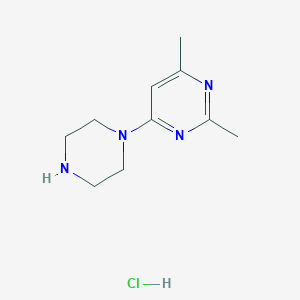
3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid” is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C5H6N2O2 . The InChI Key is WSMQKESQZFQMFW-UHFFFAOYSA-N . The SMILES representation is CC1=CC (=NN1)C (O)=O .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
The compound is soluble in dimethyl sulfoxide . It should be stored at room temperature and kept away from oxidizing agents .Aplicaciones Científicas De Investigación
Metal Complex Formation
3-Acetamido-1-methyl-1H-pyrazole-5-carboxylic acid plays a crucial role in the synthesis and structural formation of metal complexes. It acts as a ligand that can coordinate with metals like Co2+, Zn2+, and Cd2+ to form various complexes. The solid-state structure of these complexes exhibits extensive hydrogen bonding, which is significant for the development of metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation technologies. The coordination of this compound to metal centers as a O,N-chelate demonstrates its versatility in forming stable and structurally diverse metal complexes (Lu & Kraatz, 2004).
Antioxidant Activity
The compound has also been found to contribute to the antioxidant activity of certain coordination complexes. When used in the synthesis of Co(II) and Cu(II) coordination complexes, it has shown significant antioxidant properties. These findings suggest potential applications in developing antioxidant agents that could be beneficial for pharmaceutical and nutraceutical formulations, highlighting the compound's utility beyond its primary chemical properties (Chkirate et al., 2019).
Synthetic Utility in Organic Chemistry
Further research has demonstrated the compound's utility in the synthesis of various heterocyclic molecules. Its application in the preparation of N-(2-azidoethyl)acylamides and its involvement in the safe generation and utilization of hydrazoic acid in continuous flow reactors underline its importance in organic synthesis. This showcases the compound's role in facilitating the development of novel synthetic methodologies, which are crucial for the advancement of pharmaceutical and agrochemical research (Gutmann et al., 2012).
Contribution to Structural Chemistry
Studies involving this compound have also highlighted its contribution to understanding molecular structures and interactions. Research on its derivatives has provided insights into hydrogen bonding, electronic transitions, and molecular stability. This information is valuable for the design of new materials and molecules with desired properties, indicating the compound's relevance in both theoretical and applied chemistry (Viveka et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . It plays a crucial role in the metabolism of D-amino acids and is involved in several physiological and pathological processes .
Mode of Action
This compound acts as a potent and selective inhibitor of DAO . It binds to DAO and prevents it from catalyzing the oxidation of D-amino acids . This inhibition can protect DAO cells from oxidative stress induced by D-serine .
Biochemical Pathways
The inhibition of DAO by this compound affects the metabolism of D-amino acids . By preventing the oxidation of D-amino acids, this compound can alter the concentrations of these amino acids and their corresponding keto acids in the body . The downstream effects of these changes on various biochemical pathways are currently under investigation.
Pharmacokinetics
It is known to besoluble in dimethyl sulfoxide (DMSO) , which suggests that it may have good bioavailability.
Result of Action
The inhibition of DAO by this compound can lead to a decrease in the production of keto acids from D-amino acids . This can protect DAO cells from oxidative stress induced by D-serine . Additionally, this compound specifically prevents formalin-induced tonic pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of DMSO can enhance its solubility and potentially improve its bioavailability Other factors, such as pH, temperature, and the presence of other substances, may also affect its action
Safety and Hazards
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propiedades
IUPAC Name |
5-acetamido-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4(11)8-6-3-5(7(12)13)10(2)9-6/h3H,1-2H3,(H,12,13)(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENUAZCUKMBNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)




![[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea](/img/structure/B2865306.png)


![1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide](/img/structure/B2865313.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2865314.png)

![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2865317.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)